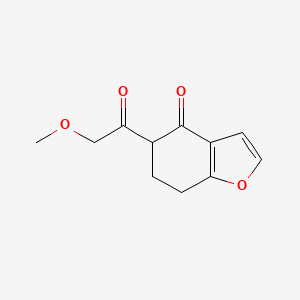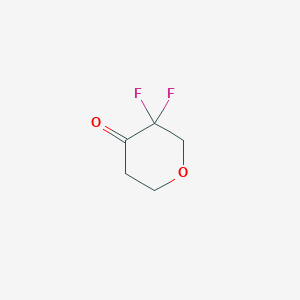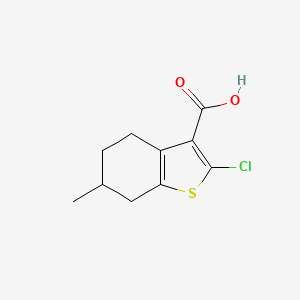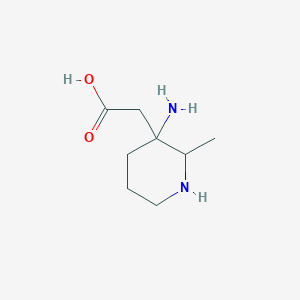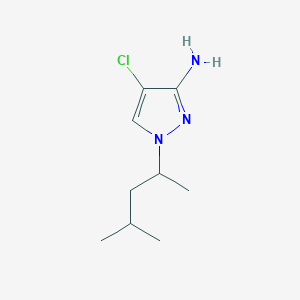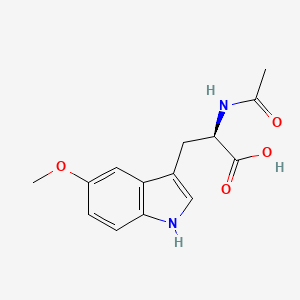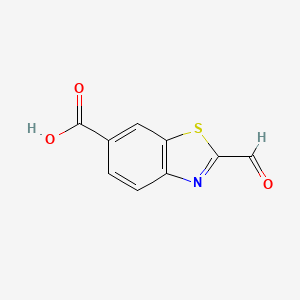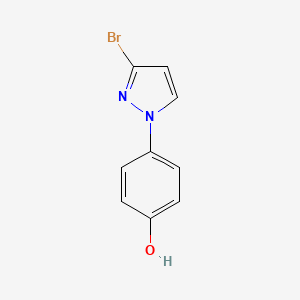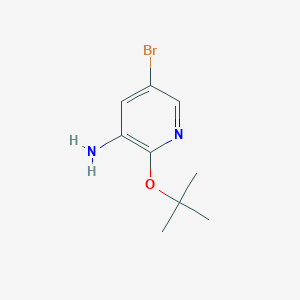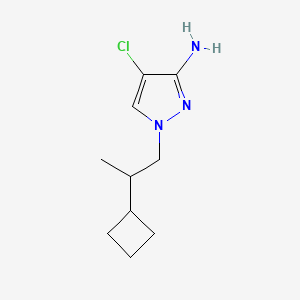![molecular formula C8H11NS B13068201 6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13068201.png)
6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole is a heterocyclic compound with the molecular formula C8H11NS
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate thiophene derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of conjugated polymers for organic electronics.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of materials for organic solar cells and other electronic devices.
Mecanismo De Acción
The mechanism of action of 6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with molecular targets and pathways. The compound’s electron-rich structure allows it to participate in π-conjugation, which can influence its electronic properties and interactions with other molecules. Specific molecular targets and pathways depend on the context of its application, such as in organic electronics or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Pyrrole: Another five-membered heterocycle with nitrogen as the heteroatom.
Dithieno[3,2-b2’,3’-d]pyrrole: A compound with a similar fused ring system but with additional thiophene rings.
Uniqueness
6,6-Dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole is unique due to its specific fused ring structure and the presence of both thiophene and pyrrole moieties. This combination imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11NS |
|---|---|
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
6,6-dimethyl-4,5-dihydrothieno[3,2-b]pyrrole |
InChI |
InChI=1S/C8H11NS/c1-8(2)5-9-6-3-4-10-7(6)8/h3-4,9H,5H2,1-2H3 |
Clave InChI |
VDDRUPAYTAOOSK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=C1SC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


